molecular formula C23H19ClN2O4S B2947889 6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one CAS No. 941904-33-2

6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one

Cat. No.: B2947889
CAS No.: 941904-33-2
M. Wt: 454.93
InChI Key: JRHVBZPVHXACOH-UHFFFAOYSA-N
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Description

6-((9H-Carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one is a heterocyclic compound featuring a morpholin-2-one core substituted with a carbazole-methyl group and a 4-chlorophenylsulfonyl moiety. Carbazole derivatives are renowned for their optoelectronic and biological activities, while sulfonyl groups enhance solubility and metabolic stability.

Properties

IUPAC Name

6-(carbazol-9-ylmethyl)-4-(4-chlorophenyl)sulfonylmorpholin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4S/c24-16-9-11-18(12-10-16)31(28,29)25-13-17(30-23(27)15-25)14-26-21-7-3-1-5-19(21)20-6-2-4-8-22(20)26/h1-12,17H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHVBZPVHXACOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one, a compound with the molecular formula C23H19ClN2O4S and a molecular weight of 454.93, is a carbazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antiproliferative effects, antioxidant properties, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a carbazole moiety and a morpholinone ring, which are known for their diverse biological activities.

PropertyValue
IUPAC Name6-(carbazol-9-ylmethyl)-4-(4-chlorophenyl)sulfonylmorpholin-2-one
Molecular FormulaC23H19ClN2O4S
Molecular Weight454.93
Purity≥95%

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of carbazole derivatives, including this compound. For instance, in vitro assays have demonstrated that derivatives with similar structures can inhibit the growth of various cancer cell lines. A study indicated that compounds with the carbazole scaffold exhibited IC50 values ranging from 10 to 50 µM against different tumor cell lines, suggesting significant anticancer potential .

Antioxidant Properties

The antioxidant activity of carbazole derivatives has been documented in several studies. The compound's ability to scavenge free radicals and reduce oxidative stress is attributed to its electron-rich structure. In one study, a related compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines, indicating potential protective effects against oxidative damage .

The mechanisms underlying the biological activity of this compound may involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Antioxidant Defense : It may enhance the expression of endogenous antioxidant enzymes, contributing to cellular protection against oxidative stress.
  • Modulation of Signaling Pathways : The sulfonamide group may interact with various signaling pathways involved in cell growth and survival.

Study 1: Antiproliferative Effects on Cancer Cell Lines

A study evaluated the antiproliferative effects of various carbazole derivatives, including this compound, on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed that at concentrations of 25 µM and above, there was a significant reduction in cell viability (p < 0.01), correlating with increased apoptosis markers such as cleaved PARP and caspase activation .

Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capabilities of this compound using DPPH and ABTS assays. The results indicated that at a concentration of 50 µM, the compound achieved approximately 70% inhibition of free radicals, comparable to standard antioxidants like ascorbic acid .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs from the evidence:

Compound Key Functional Groups Molecular Formula Molar Mass (g/mol) Synthesis Method Physical Properties Potential Applications
6-((9H-Carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one Carbazole, sulfonyl, morpholinone Likely C₂₄H₂₀ClN₂O₃S ~466.95* Likely alkylation/sulfonylation steps Not reported Pharmaceuticals, materials science
9-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole Carbazole, triazine C₂₁H₁₃ClN₄ 356.81 Suzuki coupling? Boiling point: 629.5°C (predicted) Optoelectronics, catalysis
9-Hexyl-3-(4-phenylquinolin-2-yl)-9H-carbazole Carbazole, quinoline C₃₃H₂₇N₂ 457.59 Friedel-Crafts alkylation mp 113–115°C, yellow solid Organic light-emitting diodes
2-{4-[3-(9H-Carbazol-9-yl)propoxy]phenyl}-1H-indole Carbazole, indole, ether C₂₉H₂₃N₂O 417.51 Williamson ether synthesis Green/white solid, Rf ~0.6 (hexane:EA) Biological studies
4-(9H-Purin-6-yl)morpholine derivatives Morpholine, purine Varies ~350–400 SNAr substitution Not reported Kinase inhibition

*Estimated based on structural formula.

Structural and Functional Group Comparisons

  • Carbazole Derivatives: The target compound shares the carbazole motif with analogs in , which is critical for π-π stacking and charge transport. However, its sulfonyl and morpholinone groups distinguish it from triazine- or quinoline-containing carbazoles . Unlike ether-linked carbazole-indole hybrids , the target’s carbazole is directly methylated to the morpholinone ring, reducing conformational flexibility.
  • Sulfonyl vs. Triazine/Quinoline Groups: The 4-chlorophenylsulfonyl group in the target enhances polarity and hydrogen-bond acceptor capacity compared to the triazine in or quinoline in . This may improve solubility in polar solvents.
  • Morpholinone vs. Purine-morpholine hybrids prioritize kinase inhibition, whereas the target’s sulfonyl-carbazole system may favor different biological targets.

Physical and Electronic Properties

  • Boiling Point/Solubility : The triazine-carbazole has a high predicted boiling point (629.5°C), likely due to its planar triazine ring. The target’s sulfonyl group may lower boiling points but enhance aqueous solubility.
  • pKa : The sulfonyl group (pKa ~1–2) in the target is more acidic than the triazine (pKa ~-0.19 in ), affecting ionization in physiological environments.
  • Optoelectronic Behavior: Carbazole-quinoline hybrids exhibit strong fluorescence, whereas the target’s sulfonyl group may quench emission, redirecting applications to non-emissive uses.

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